(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a thioxotetrahydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps. One common route includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-fluorophenyl isothiocyanate, followed by cyclization to form the thioxotetrahydroimidazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydroimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the pyrazole or fluorophenyl groups.
Scientific Research Applications
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the thioxotetrahydroimidazole moiety contributes to its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H13FN4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H13FN4OS/c1-9-10(8-19(2)18-9)7-13-14(21)20(15(22)17-13)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,22)/b13-7+ |
InChI Key |
UBHXPZDXQMVCEB-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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